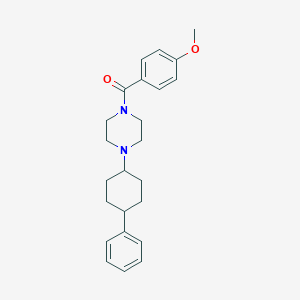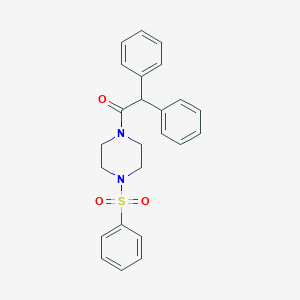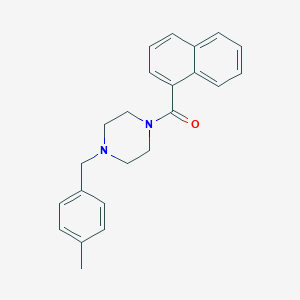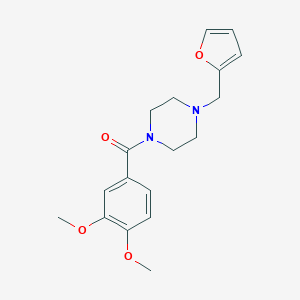
1-(4-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group and a phenylcyclohexyl group linked through a piperazine ring, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-methoxybenzoyl chloride with 4-phenylcyclohexylamine to form an amide intermediate. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
1-(4-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydride and alkyl halides are used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted methoxy derivatives.
科学的研究の応用
1-(4-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the overall structure and applications.
Methylcyclohexane: Contains a cyclohexyl group but lacks the piperazine and methanone functionalities.
Latanoprost Related Compound E: Similar in complexity but used primarily in pharmaceutical applications.
Uniqueness
1-(4-Methoxybenzoyl)-4-(4-phenylcyclohexyl)piperazine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C24H30N2O2 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
(4-methoxyphenyl)-[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H30N2O2/c1-28-23-13-9-21(10-14-23)24(27)26-17-15-25(16-18-26)22-11-7-20(8-12-22)19-5-3-2-4-6-19/h2-6,9-10,13-14,20,22H,7-8,11-12,15-18H2,1H3 |
InChIキー |
HJEXLNWUOBSRMM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)

![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249037.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249038.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)
![METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B249042.png)
![N-methyl-2-(naphthalen-2-yloxy)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B249043.png)

![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)

![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
![2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249053.png)
![1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B249055.png)
